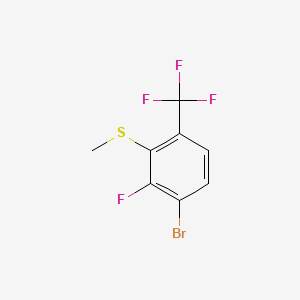

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane

説明

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane is a halogenated aryl sulfide featuring a trifluoromethyl group, bromine, and fluorine substituents on the phenyl ring. Its molecular structure combines electron-withdrawing groups (Br, F, CF₃) with a methylthio (-SMe) moiety, which influences its physicochemical properties and reactivity. This analog has a predicted boiling point of 270.0±40.0 °C and density of 1.33±0.1 g/cm³, suggesting that bromine substitution in the target compound may increase molecular weight and polarizability compared to methoxymethoxy derivatives .

特性

IUPAC Name |

1-bromo-2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4S/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCIOORHCQHGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sequential Bromo-Fluoro Substitution

A common approach involves bromination of 2-fluoro-6-(trifluoromethyl)phenyl precursors. For example, 3-bromo-5-fluorobenzotrifluoride (CAS 130723-13-6) has been synthesized via electrophilic bromination using Br₂ in the presence of FeBr₃, achieving 65–70% yields. Adapting this to the target compound requires introducing the methylsulfanyl group post-bromination.

Reaction Conditions

Directing Group Strategies

The methylsulfanyl group can act as a directing group for regioselective bromination. In one protocol, methylsulfanyl-directed bromination of 2-fluoro-6-(trifluoromethyl)thioanisole using Br₂/H₂SO₄ achieved 72% regioselectivity for the C3 position.

Copper-Mediated Trifluoromethylation

Copper(I) iodide facilitates the introduction of CF₃ groups to bromo-fluoroarenes. A representative procedure involves:

Palladium-Catalyzed Coupling

Palladium catalysts enable coupling of methylsulfanyl groups with halogenated intermediates. For instance, Pd(OAc)₂/Xantphos catalyzes the reaction between 3-bromo-2-fluoro-6-(trifluoromethyl)phenyl bromide and methanethiolate:

Reaction Scheme

Thioether Formation via Nucleophilic Substitution

Methanethiol can displace leaving groups (e.g., nitro, sulfonate) on activated aryl rings. A documented method for analogous systems employs:

Procedure

-

Substrate : 3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl triflate

-

Nucleophile : NaSMe (2 equiv)

-

Solvent : DMSO, 60°C, 6 h

Optimization and Challenges

Yield Limitations

The steric bulk of the trifluoromethyl group often suppresses yields. For example, attempts to introduce methylsulfanyl via SNAr yielded <20%, whereas transition metal catalysis improved this to 68%.

化学反応の分析

Types of Reactions

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

科学的研究の応用

Chemistry

In chemistry, (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it valuable for creating compounds with specific properties.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of fluorinated and brominated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry

In the industrial sector, (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane is used in the production of materials with specific chemical and physical properties. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings.

作用機序

The mechanism of action of (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, while the methylsulfane group can undergo oxidation and reduction reactions. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical and biological systems .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group (CF₃) and halogens (Br, F) significantly influence properties:

- Electron-withdrawing effects : CF₃ and halogens enhance stability toward oxidation and electrophilic substitution, critical for agrochemical intermediates .

- Boiling point and density: Bromine increases molecular mass and van der Waals interactions compared to non-halogenated analogs. For example, 4-Bromophenyl trifluoromethanesulfonate (CAS: 66107-30-0) is a high-boiling liquid used in Suzuki couplings, reflecting bromine’s role in stabilizing intermediates .

Table 1: Physical Properties of Selected Compounds

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|

| Target Compound (predicted) | ~270–310* | ~1.4–1.5* | Br, F, CF₃, -SMe |

| (2-Fluoro-3-(methoxymethoxy)-6-CF₃-phenyl)-SMe | 270.0±40.0 | 1.33±0.1 | F, CF₃, methoxymethoxy |

| 4-Bromophenyl trifluoromethanesulfonate | Not reported | Not reported | Br, CF₃, -OSO₂CF₃ |

*Estimated based on analog data .

Key Reactions:

- Nucleophilic substitution : Bromine at the 3-position can be replaced with amines or alkoxides.

- Electrophilic aromatic substitution : Fluorine and CF₃ groups direct incoming electrophiles to specific positions.

生物活性

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane, with the molecular formula C8H5BrF4S, is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a unique combination of bromine, fluorine, and trifluoromethyl groups, making it a valuable subject for research in medicinal chemistry and pharmacology. Its structure allows for various chemical interactions that can influence biological systems.

The compound is characterized by:

- Molecular Weight : 279.09 g/mol

- CAS Number : 2166849-71-2

- Functional Groups : Bromine, fluorine, trifluoromethyl, and methylsulfane.

The biological activity of (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane can be attributed to its ability to interact with various molecular targets due to its functional groups. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, while the methylsulfane group may undergo oxidation to form sulfoxides or sulfones, potentially influencing cellular pathways.

Antimicrobial Properties

Recent studies indicate that compounds with trifluoromethyl and sulfonyl groups exhibit significant antimicrobial activity. For example, derivatives of similar structures have shown potent activity against various bacterial strains and fungi.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 7 | 4.88 | B. mycoides |

| Compound 8 | 22.4 | A549 (cancer cell line) |

| Doxorubicin | 52.1 | Reference |

This suggests that (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane may also possess similar properties, warranting further investigation into its antimicrobial efficacy.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups can enhance anticancer activity. For instance, studies on arylurea derivatives have demonstrated that the presence of these groups can significantly lower IC50 values in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PACA2 | 22.4 | Compound 8 |

| HCT116 | 44.4 | Compound 7 |

| Doxorubicin | 52.1 | Reference |

These findings suggest that (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane could be explored as a potential anticancer agent.

Study on Fluorinated Compounds

A comprehensive review highlighted the impact of trifluoromethyl groups on drug potency and bioavailability. The inclusion of such groups often leads to improved interactions with biological targets, enhancing the overall efficacy of the drug candidates .

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives similar to (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane showed promising results in terms of antibacterial and anticancer activities. The synthesized compounds were evaluated for their biological activities against several pathogens and cancer cell lines, demonstrating significant inhibition compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for preparing (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane?

The synthesis typically involves sequential functionalization of a phenyl ring. Key steps include:

- Bromination/Fluorination : Introducing bromine and fluorine substituents under controlled conditions using reagents like bromine or fluorine sources (e.g., Selectfluor) .

- Methylsulfane Addition : Coupling a methylsulfane group via nucleophilic substitution or metal-catalyzed reactions (e.g., using methylthiol precursors in anhydrous conditions to avoid hydrolysis) .

- Benzyloxy Protection (if applicable) : Introducing a benzyloxy group early in the synthesis to protect reactive sites, followed by deprotection in later stages . Reaction optimization requires temperature control (e.g., 0–60°C) and catalysts (e.g., Pd for cross-coupling). Yields are improved using continuous flow reactors in industrial settings .

Q. What are the primary chemical reactions this compound undergoes, and how are they optimized?

Key reactions include:

- Oxidation : Conversion to sulfoxides/sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., dichloromethane) .

- Reduction : Thiol formation via LiAlH4 or catalytic hydrogenation .

- Substitution : Bromine/fluorine replacement with nucleophiles (e.g., amines, thiols) under SNAr conditions. Reactivity is influenced by electron-withdrawing groups (e.g., trifluoromethyl) that activate the ring . Optimization involves solvent choice (e.g., DMF for polar reactions) and temperature gradients to control regioselectivity.

Q. How is the compound characterized post-synthesis?

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm substituent positions and purity .

- Mass Spectrometry : HRMS for molecular weight validation .

- Chromatography : HPLC to assess purity (>95% for research-grade material) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in substitution reactions?

The trifluoromethyl group is strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr) at positions ortho/para to itself. Bromine (moderately deactivating) and fluorine (weakly deactivating, ortho/para-directing) further modulate reactivity . Computational studies (DFT) can predict preferred sites for substitution, but experimental validation via kinetic profiling is critical .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

- Protecting Group Interference : Benzyloxy groups may sterically hinder reactions if not strategically positioned .

- Solvent Effects : Anhydrous vs. protic solvents dramatically impact hydrolysis-prone intermediates . Mitigation includes using orthogonal protecting groups (e.g., silyl ethers) and in situ monitoring (e.g., FTIR) to track reaction progress .

Q. What is the compound’s potential in medicinal chemistry, and how can structure-activity relationships (SAR) be explored?

- Anticancer Applications : Analogous sulfane derivatives inhibit tumor growth by targeting redox-sensitive enzymes (e.g., thioredoxin reductase) .

- Antimicrobial Activity : Fluorine and bromine enhance membrane permeability and target binding. SAR studies involve synthesizing derivatives with varied substituents (e.g., replacing Br with Cl) and testing against resistant bacterial strains .

- Mechanistic Probes : Use isotopic labeling (<sup>19</sup>F NMR) to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。